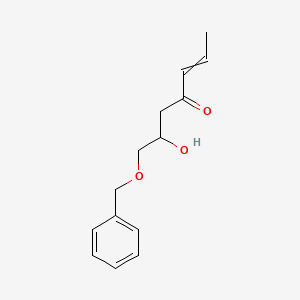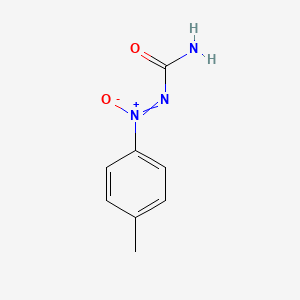![molecular formula C22H32N2O6 B12527922 L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- CAS No. 668479-42-3](/img/structure/B12527922.png)
L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of L-Leucine moieties linked through a 1,4-phenylenebis(1-oxo-2,1-ethanediyl) bridge, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- typically involves the reaction of L-Leucine with a phenylenebis(1-oxo-2,1-ethanediyl) precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-{1,4-Phenylenebis[(1-oxo-2,1-ethanediyl)imino]}bis(1-ethylquinolinium): Shares a similar structural motif but with different substituents.
L-Leucine, N,N’-(1,4-phenylenedicarbonyl)bis-: Another related compound with a different bridging group.
Eigenschaften
CAS-Nummer |
668479-42-3 |
|---|---|
Molekularformel |
C22H32N2O6 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[4-[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoethyl]phenyl]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H32N2O6/c1-13(2)9-17(21(27)28)23-19(25)11-15-5-7-16(8-6-15)12-20(26)24-18(22(29)30)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t17-,18-/m0/s1 |
InChI-Schlüssel |
ZTGRDPNDNGVSCP-ROUUACIJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)N[C@@H](CC(C)C)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)NC(CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)

![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)

![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)


